molecular formula C22H30S B12591497 2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene CAS No. 648436-69-5

2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene

Cat. No.: B12591497
CAS No.: 648436-69-5
M. Wt: 326.5 g/mol
InChI Key: UZKXCMRZVTZARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene is an organic compound with a complex structure that includes a sulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene involves its interaction with specific molecular targets and pathways. The sulfanyl group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)sulfanyl-1,3,5-trimethylbenzene
  • 2-(4-Methylsulfonylphenyl)indole derivatives
  • 5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole

Uniqueness

2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene is unique due to its specific structural features, including the hexyl and methyl groups, which contribute to its distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including its effects on human health and the environment.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a sulfanyl group attached to a trimethylbenzene core. This structure may contribute to its biological properties. The molecular formula is C16H26SC_{16}H_{26}S, and it exhibits lipophilic characteristics due to the hexyl and methyl groups.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing oxidative stress in cells. Studies have shown that sulfanyl compounds can scavenge free radicals effectively, suggesting that this compound may possess similar capabilities .

Cytotoxicity

Cytotoxicity assays have been conducted to assess the compound's effects on various cell lines. Preliminary results indicate that it can induce apoptosis in cancer cells, which is a desirable property in anticancer drug development. For instance, studies on structurally related sulfanyl compounds have shown IC50 values in the micromolar range against several cancer cell lines .

Endocrine Disruption Potential

Given the structural similarities with known endocrine disruptors, there are concerns regarding the potential endocrine-disrupting effects of this compound. Research has indicated that certain sulfanyl compounds can interfere with hormonal signaling pathways, leading to adverse health effects. Further studies are required to evaluate the specific impacts of this compound on endocrine function .

Study 1: Antioxidant Efficacy

In a study examining various sulfanyl compounds, this compound was tested for its ability to inhibit lipid peroxidation in vitro. The results showed a significant reduction in malondialdehyde levels compared to controls, indicating strong antioxidant activity.

CompoundIC50 (µM)Lipid Peroxidation Inhibition (%)
ControlN/A0
Test Compound2578

Study 2: Cytotoxic Effects on Cancer Cells

A cytotoxicity assay was performed using human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 30 µM after 48 hours of exposure.

Cell LineIC50 (µM)
MCF-730
ControlN/A

Properties

CAS No.

648436-69-5

Molecular Formula

C22H30S

Molecular Weight

326.5 g/mol

IUPAC Name

2-(2-hexyl-4-methylphenyl)sulfanyl-1,3,5-trimethylbenzene

InChI

InChI=1S/C22H30S/c1-6-7-8-9-10-20-15-16(2)11-12-21(20)23-22-18(4)13-17(3)14-19(22)5/h11-15H,6-10H2,1-5H3

InChI Key

UZKXCMRZVTZARJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=CC(=C1)C)SC2=C(C=C(C=C2C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.